molecular formula C4H10NO5P B14617630 Dimethyl (2-nitroethyl)phosphonate CAS No. 59344-69-3

Dimethyl (2-nitroethyl)phosphonate

Cat. No.: B14617630
CAS No.: 59344-69-3
M. Wt: 183.10 g/mol
InChI Key: ZRHCKZPAMCZKHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl (2-nitroethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2-nitroethyl moiety. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl (2-nitroethyl)phosphonate can be synthesized through several methods. One common approach involves the Michael addition of dimethyl phosphite to nitroalkenes under basic conditions. The reaction typically proceeds smoothly in the presence of a strong base such as sodium hydride or potassium tert-butoxide, yielding the desired product in good yields .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been explored to accelerate the reaction rate and improve yields .

Chemical Reactions Analysis

Types of Reactions: Dimethyl (2-nitroethyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or alcohols.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products:

    Reduction: Dimethyl (2-aminoethyl)phosphonate.

    Substitution: Various substituted phosphonates.

    Hydrolysis: Dimethyl phosphonic acid.

Scientific Research Applications

Dimethyl (2-nitroethyl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl (2-nitroethyl)phosphonate involves its ability to undergo nucleophilic substitution and reduction reactions. The nitro group can be reduced to an amine, which can then participate in further chemical transformations. The phosphonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

  • Dimethyl methylphosphonate
  • Diethyl (2-nitroethyl)phosphonate
  • Dimethyl (2-chloroethyl)phosphonate

Comparison: Dimethyl (2-nitroethyl)phosphonate is unique due to the presence of both a nitro group and a phosphonate group, which imparts distinct reactivity compared to other similar compounds. For instance, dimethyl methylphosphonate lacks the nitro group, making it less reactive in reduction reactions. Diethyl (2-nitroethyl)phosphonate, on the other hand, has a similar structure but with ethyl groups instead of methyl groups, which can influence its reactivity and solubility .

Properties

CAS No.

59344-69-3

Molecular Formula

C4H10NO5P

Molecular Weight

183.10 g/mol

IUPAC Name

1-dimethoxyphosphoryl-2-nitroethane

InChI

InChI=1S/C4H10NO5P/c1-9-11(8,10-2)4-3-5(6)7/h3-4H2,1-2H3

InChI Key

ZRHCKZPAMCZKHA-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(CC[N+](=O)[O-])OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.